

Glimepiride-d8: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Glimepiride-d8

Cat. No.: B12370917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis (CoA) and purity assessment of **Glimepiride-d8**. Deuterated analogues of active pharmaceutical ingredients (APIs), such as **Glimepiride-d8**, are critical reference standards in bioanalytical studies, particularly in pharmacokinetic and bioavailability assessments.^{[1][2]} Their use as internal standards in mass spectrometry-based quantification allows for precise and accurate measurement of the non-deuterated drug in biological matrices.^{[1][2]} This document outlines the typical quality control parameters, analytical methodologies, and data representation for **Glimepiride-d8**.

Representative Certificate of Analysis

A Certificate of Analysis for **Glimepiride-d8** provides critical information regarding its identity, purity, and quality. The following tables summarize the quantitative data typically found on a CoA for a high-purity **Glimepiride-d8** reference standard. The data presented here is representative and based on a typical analysis of its non-deuterated analogue, Glimepiride.

Table 1: General Properties and Identification

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Molecular Formula	C ₂₄ H ₂₆ D ₈ N ₄ O ₅ S	Conforms	-
Molecular Weight	498.7 g/mol	Conforms	Mass Spectrometry
Solubility	Soluble in Dimethylformamide; Sparingly soluble in Methylene Chloride; Slightly soluble in Methanol	Conforms	USP <1121>
Identification by IR	The infrared absorption spectrum should be concordant with the reference standard.	Conforms	Infrared Spectroscopy
Identification by HPLC	The retention time of the major peak corresponds to that of the standard solution.	Conforms	HPLC

Table 2: Purity and Impurity Profile

Test	Specification	Result	Method
Assay (by HPLC)	98.0% - 102.0%	99.85%	HPLC
Residue on Ignition	Not more than 0.2% w/w	0.08%	USP <281>
Water Content	Not more than 0.5% w/w	0.22%	Karl Fischer Titration
Limit of cis-isomer	Not more than 0.8%	0.15%	HPLC
Glimepiride Related Compound A	Not more than 0.8%	0.20%	HPLC
Glimepiride Related Compound B	Not more than 0.4%	0.18%	HPLC
Glimepiride Related Compound C	Not more than 0.1%	Not Detected	HPLC
Glimepiride Related Compound D	Not more than 0.2%	0.04%	HPLC
Any Individual Unspecified Impurity	Not more than 0.1%	0.06%	HPLC
Total Impurities	Not more than 0.5%	0.43%	HPLC

Table 3: Residual Solvents

Solvent	Specification (ppm)	Result (ppm)	Method
Methanol	Not more than 3000	150	Headspace GC
Acetone	Not more than 5000	Not Detected	Headspace GC
Methylene Chloride	Not more than 600	Not Detected	Headspace GC
Toluene	Not more than 890	175	Headspace GC

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These protocols are based on established and validated methods for Glimepiride and are suitable for the analysis of **Glimepiride-d8**.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is used to determine the purity of **Glimepiride-d8** and to quantify its related substances.

- Chromatographic System:
 - Mode: Liquid Chromatography
 - Detector: UV at 228 nm^[3]
 - Column: 4.0-mm × 12.5-cm; packing L1 (C18)^[3]
 - Flow Rate: 1.0 mL/min^[3]
 - Injection Volume: 10 µL^[3]
- Mobile Phase:
 - A mixture of acetonitrile and a pH 5.3 buffer in a 1:1 ratio. The buffer is prepared by dissolving 4.0 g/L of ammonium acetate in water.^[3]
- Standard Solution Preparation:
 - A solution of USP Glimepiride Reference Standard (RS) is prepared in a diluent of methanol and acetonitrile (1:1) to a known concentration.
- Sample Solution Preparation:
 - A solution of **Glimepiride-d8** is prepared in the diluent to the same concentration as the Standard Solution.
- System Suitability:

- The system is deemed suitable if the resolution between specified impurity peaks is not less than 1.5 and the tailing factor for the Glimepiride peak is not more than 2.0.[3] The relative standard deviation for replicate injections should not be more than 2.0%.[3]
- Calculation:
 - The percentage of **Glimepiride-d8** and its impurities are calculated by comparing the peak responses from the Sample Solution to those of the Standard Solution.

Mass Spectrometry for Identification and Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of **Glimepiride-d8** and to provide structural information.

- Instrumentation:
 - Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Ionization Mode:
 - Electrospray Ionization (ESI) in positive mode.
- Analysis:
 - The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) is measured. For **Glimepiride-d8**, the protonated molecule $[M+H]^+$ is expected at m/z 499.7. [1][2]
 - Fragmentation analysis (MS/MS) can be performed to confirm the structure. The fragmentation of **Glimepiride-d8** is expected to be similar to that of Glimepiride, with a mass shift corresponding to the number of deuterium atoms. For example, a characteristic fragment of Glimepiride is at m/z 352; for **Glimepiride-d8**, a corresponding fragment would be expected at a higher m/z . [2]

Visualizations

Logical Flow of a Certificate of Analysis

The following diagram illustrates the hierarchical structure and logical flow of the information presented in a typical Certificate of Analysis.

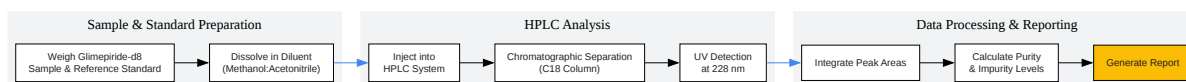


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Caption: Hierarchical structure of a Certificate of Analysis.

Experimental Workflow for HPLC Purity Analysis

The diagram below outlines the typical workflow for determining the purity of **Glimepiride-d8** using High-Performance Liquid Chromatography.



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Caption: Workflow for HPLC purity analysis of **Glimepiride-d8**.

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